N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
Description
N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a quinazolinone derivative characterized by a pentanamide backbone, a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core, and functionalized substituents including a furylmethyl group and a 4-methoxybenzylamino-oxoethyl moiety. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-37-21-13-11-20(12-14-21)17-29-26(34)19-32-24-9-3-2-8-23(24)27(35)31(28(32)36)15-5-4-10-25(33)30-18-22-7-6-16-38-22/h2-3,6-9,11-14,16H,4-5,10,15,17-19H2,1H3,(H,29,34)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBWFVGNLCTBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 518.6 g/mol. The structure features a quinazoline core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N4O6 |
| Molecular Weight | 518.6 g/mol |
| CAS Number | 1223898-10-9 |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, demonstrating significant effects against several biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study involving related compounds showed effective inhibition against mycobacterial, bacterial, and fungal strains . The mechanism often involves interference with cellular processes such as protein synthesis or cell wall integrity.
Anticancer Potential
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may act by inhibiting key enzymes involved in cancer cell proliferation.
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin synthesis; thus, inhibitors are sought for skin-related disorders. Compounds structurally related to the target compound have shown promising tyrosinase inhibitory activity . This suggests potential applications in treating hyperpigmentation disorders.
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various quinazoline derivatives against standard microbial strains. The results indicated that certain derivatives exhibited higher activity than established antibiotics like ciprofloxacin and penicillin G . This positions this compound as a candidate for further development.
Anticancer Screening
In a drug library screening aimed at identifying novel anticancer agents, compounds with similar structures were evaluated on multicellular spheroids. The findings suggested that these compounds could significantly reduce tumor viability compared to controls . This reinforces the need for further investigations into the specific compound's anticancer properties.
Scientific Research Applications
Medicinal Chemistry
N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide has been investigated for its potential as an antitumor agent . The quinazoline core is known for its activity against various cancer cell lines, making this compound a candidate for further pharmacological studies.
Case Study: Anticancer Activity
A study conducted on the efficacy of quinazoline derivatives showed that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
Research has also indicated that this compound may possess antimicrobial properties , particularly against Gram-positive bacteria. The presence of the furan and quinazoline rings enhances its ability to disrupt bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations lower than those required for conventional antibiotics.
Enzyme Inhibition
Another significant application lies in the field of enzyme inhibition. Compounds similar to this compound have been studied for their ability to inhibit certain enzymes involved in metabolic pathways related to cancer and infectious diseases.
Case Study: Enzyme Inhibition
A recent investigation into the inhibition of dihydrofolate reductase (DHFR) by quinazoline derivatives revealed that modifications to the structure could significantly enhance binding affinity and selectivity. This suggests potential for developing new treatments for diseases where DHFR plays a critical role.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules, as outlined below:
Key Observations :
Quinazolinone Derivatives (): The target compound and its analog in share the quinazolinone dione core, but differ in substituents. The 4-methoxybenzyl group in the target compound may enhance solubility compared to the nitro and chlorophenyl groups in , which are typically more lipophilic and electron-withdrawing .
Tetrazole-Containing Compounds (): While lacking the quinazolinone core, the tetrazole group in provides metabolic stability and hydrogen-bonding capacity, contrasting with the target compound’s furylmethyl group, which may prioritize membrane permeability .
Heterocyclic Hybrids () : Pyrazole-thiazole derivatives (e.g., ) emphasize nitrogen-rich scaffolds for antimicrobial activity, whereas the target compound’s dione and amide groups suggest broader target versatility .
Spectral Characterization
- FT-IR: The target compound’s amide C=O stretch (~1650–1720 cm⁻¹) and NH bend (~3289 cm⁻¹) align with ’s data . The quinazolinone dione C=O peaks (~1700–1750 cm⁻¹) would distinguish it from tetrazole or pyrazole analogs.
- ¹H NMR : The 4-methoxybenzyl group’s aromatic protons (~6.8–7.2 ppm) and furylmethyl protons (~6.3–7.6 ppm) would contrast with ’s nitrobenzyl (~7.5–8.2 ppm) and chlorophenyl (~7.3 ppm) signals .
Q & A
Q. What are the standard synthetic routes for N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide, and what critical reaction conditions must be controlled?
The synthesis involves multi-step reactions, starting with the formation of the quinazoline-dione core, followed by functionalization with a 4-methoxybenzylamino-oxoethyl group and a furylmethyl-pentanamide side chain. Key steps include:
- Amide coupling : Use of coupling agents like EDC/HOBt for introducing the 4-methoxybenzylamino group.
- Cyclization : Acid- or base-mediated closure of the quinazoline ring under reflux conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency. Critical parameters include temperature control (±2°C), stoichiometric ratios of intermediates, and inert atmosphere to prevent oxidation of the furan moiety .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., furan protons at δ 6.2–7.4 ppm, quinazoline carbonyls at δ 165–170 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies).
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ calculated for C₂₈H₂₇N₅O₇: 546.1932) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination for COX-2 inhibition, referencing quinazoline derivatives' anti-inflammatory activity).
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for the critical amide coupling step, and what statistical approaches are suitable for process refinement?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, reagent equivalents, and solvent polarity. For example, a central composite design can identify interactions between EDC concentration and reaction time.
- Catalyst screening : Test alternatives to HOBt (e.g., HOAt) to reduce racemization .
Q. What advanced structural elucidation techniques resolve ambiguities in the compound’s stereochemistry or conformation?
- X-ray crystallography : Single-crystal analysis confirms absolute configuration and hydrogen-bonding patterns in the quinazoline core.
- Dynamic NMR : Variable-temperature ¹H NMR detects restricted rotation in the 4-methoxybenzyl group .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for variables like assay type (e.g., fluorescence vs. radiometric) or cell line genetic drift.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the furan with thiophene) to isolate activity-contributing moieties .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to COX-2’s active site, prioritizing poses with hydrogen bonds to Arg120 and Tyr355.
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability and ligand-protein residence time .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Substituent scanning : Systematically replace the 4-methoxybenzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to map electronic effects on activity.
- Bioisosteric replacement : Substitute the furan ring with bioisosteres like thiazole or pyrrole to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
